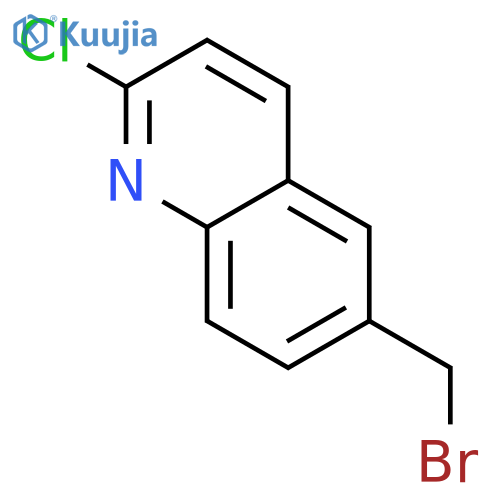Cas no 123637-77-4 (6-(bromomethyl)-2-chloroquinoline)

6-(bromomethyl)-2-chloroquinoline 化学的及び物理的性質
名前と識別子
-
- 6-(bromomethyl)-2-chloroquinoline
- DB-219666
- DTXSID80460966
- Quinoline, 6-(bromomethyl)-2-chloro-
- VUHAQQKHOFFPEF-UHFFFAOYSA-N
- 6-bromomethyl-2-chloroquinoline
- SCHEMBL1193079
- 6-Bromomethyl-2-chloro-quinoline
- 123637-77-4
- AB63912
-
- インチ: InChI=1S/C10H7BrClN/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2
- InChIKey: VUHAQQKHOFFPEF-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC(=CC=C2C=C1CBr)Cl
計算された属性
- せいみつぶんしりょう: 254.94504g/mol
- どういたいしつりょう: 254.94504g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 12.9Ų
6-(bromomethyl)-2-chloroquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM258482-1g |
6-(Bromomethyl)-2-chloroquinoline |
123637-77-4 | 97% | 1g |
$396 | 2021-08-18 | |
| Chemenu | CM258482-1g |
6-(Bromomethyl)-2-chloroquinoline |
123637-77-4 | 97% | 1g |
$369 | 2022-06-13 | |
| Alichem | A189007535-1g |
6-(Bromomethyl)-2-chloroquinoline |
123637-77-4 | 97% | 1g |
$352.26 | 2023-09-03 |
6-(bromomethyl)-2-chloroquinoline 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
6-(bromomethyl)-2-chloroquinolineに関する追加情報
Recent Advances in the Application of 6-(Bromomethyl)-2-chloroquinoline (CAS: 123637-77-4) in Chemical Biology and Pharmaceutical Research
6-(Bromomethyl)-2-chloroquinoline (CAS: 123637-77-4) has emerged as a versatile intermediate in medicinal chemistry and chemical biology research. This heterocyclic compound, characterized by its reactive bromomethyl group and chloro-substituted quinoline core, has recently gained attention for its applications in targeted drug discovery and protein modification strategies. Recent studies highlight its role as a key building block for the synthesis of biologically active quinoline derivatives with potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 6-(bromomethyl)-2-chloroquinoline in developing novel kinase inhibitors. Researchers utilized its reactive bromomethyl group for selective alkylation of cysteine residues in ATP-binding pockets, creating irreversible inhibitors with enhanced selectivity profiles. The study reported several derivatives showing nanomolar potency against specific cancer-related kinases while maintaining excellent selectivity over off-target kinases.
In chemical biology applications, a recent Nature Chemical Biology publication (2024) described the use of 123637-77-4 as a warhead in targeted protein degradation probes. The bromomethyl group was employed to conjugate the quinoline scaffold to E3 ligase ligands, creating bifunctional molecules capable of inducing selective protein degradation. This approach showed promise in addressing previously "undruggable" targets in oncology and neurodegenerative diseases.
The synthetic versatility of 6-(bromomethyl)-2-chloroquinoline was further demonstrated in a 2024 ACS Medicinal Chemistry Letters report, where it served as a precursor for various C-6 functionalized quinolines. Researchers developed a one-pot protocol for converting the bromomethyl group to aldehydes, carboxylic acids, and amines, significantly expanding the accessible chemical space for structure-activity relationship studies.
Recent advances in analytical characterization techniques have provided deeper insights into the reactivity profile of 123637-77-4. A 2023 study employing advanced NMR spectroscopy and computational chemistry revealed unexpected stability of the bromomethyl group under physiological conditions, explaining its successful application in in vivo studies. This finding contrasts with earlier assumptions about its potential instability and opens new possibilities for in vivo applications.
From a safety and handling perspective, recent toxicological assessments (2024) have established improved protocols for working with 6-(bromomethyl)-2-chloroquinoline. These studies confirmed that while the compound requires careful handling due to its alkylating potential, it demonstrates favorable stability when stored under recommended conditions (anhydrous, -20°C in amber vials).
Looking forward, the unique combination of reactivity and stability offered by 123637-77-4 positions it as a valuable tool in chemical biology and drug discovery. Current research directions include exploring its application in covalent drug discovery, targeted protein degradation, and as a versatile intermediate for diversity-oriented synthesis. The compound's potential appears particularly promising in addressing challenging targets in oncology and infectious diseases.
123637-77-4 (6-(bromomethyl)-2-chloroquinoline) 関連製品
- 173390-53-9(11-Morpholinoundecanoic acid)
- 77133-26-7(methyl 5-chloro-4-formylthiophene-2-carboxylate)
- 1017452-84-4(2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid)
- 2228412-68-6(5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine)
- 692782-14-2(tert-butyl N-[4-(methanesulfonyloxy)cyclohexyl]carbamate)
- 1805533-15-6(2-Amino-6-bromo-3-fluorophenol)
- 1261468-29-4(2-(Chloromethyl)-5-hydroxynaphthalene)
- 1797710-93-0(3-(4-Fluorophenoxy)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide)
- 1934314-52-9(rac-2-{5-amino-3-(1R,2R)-2-ethylcyclopropyl-1H-pyrazol-1-yl}ethan-1-ol)
- 824426-32-6(Azidoacetic Acid NHS ester)



